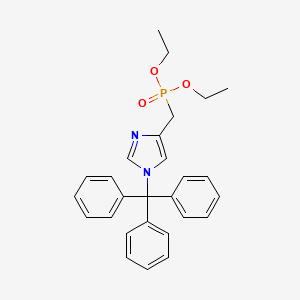

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate

Descripción

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is a phosphonic acid derivative featuring an imidazole ring substituted with a trityl (triphenylmethyl) group at the 1-position and a diethyl methylphosphonate moiety at the 4-position. The trityl group serves as a steric protector, enhancing stability during synthetic processes, while the phosphonate ester contributes to reactivity in nucleophilic or cross-coupling reactions. This compound is commercially available as a specialized building block for drug discovery and organic synthesis, priced at $4,420 per 500 mg (Synthonix, 2022) .

Propiedades

IUPAC Name |

4-(diethoxyphosphorylmethyl)-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N2O3P/c1-3-31-33(30,32-4-2)21-26-20-29(22-28-26)27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-20,22H,3-4,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSMDCRPGWSMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376787 | |

| Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473659-21-1 | |

| Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate typically involves:

- Protection of the imidazole nitrogen by tritylation (introduction of the triphenylmethyl group).

- Introduction of the diethyl phosphonate group at the 4-position of the imidazole ring via a phosphonate ester linkage.

- Use of alkylation reactions with chloromethyl or bromomethyl intermediates.

- Employing strong bases such as sodium hydride (NaH) to deprotonate intermediates and facilitate nucleophilic substitution.

Detailed Synthetic Procedure

A representative preparation method, adapted from peer-reviewed synthetic protocols, is as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Deprotonation | Sodium hydride (NaH, 60% in mineral oil), anhydrous dimethyl sulfoxide (DMSO), argon atmosphere, room temperature, 7 hours | The starting imidazole derivative is deprotonated to generate a nucleophilic species | Controlled stirring under inert atmosphere to avoid moisture |

| 2. Alkylation | Addition of 4-(chloromethyl)-1-trityl-1H-imidazole in anhydrous DMSO, room temperature, overnight | Nucleophilic substitution to attach the trityl-protected imidazole moiety | Yields typically around 50-65% after purification |

| 3. Work-up | Quenching with water, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate | Isolation of crude product | Removal of inorganic salts and solvents |

| 4. Purification | Flash chromatography on silica gel using solvent mixtures (e.g., dichloromethane/ethyl acetate/methanol) | Purification to obtain white powder product | Final product melting point >260°C, purity confirmed by IR and NMR spectroscopy |

This method is supported by detailed experimental data from the Royal Society of Chemistry communications and other synthetic studies.

Alternative Approaches

Horner-Wadsworth-Emmons (HWE) Reagent Approach:

A novel HWE-type reagent containing the imidazole moiety can be used to synthesize vinylimidazoles, which upon hydrogenation yield phosphonate derivatives. This method demonstrates the utility of phosphonate chemistry in preparing related compounds but may require additional steps for trityl protection.Phosphonate Ester Formation via Alkylation:

The phosphonate group is introduced by reacting diethyl phosphite derivatives with chloromethyl intermediates under basic conditions, often using sodium hydride as a base in polar aprotic solvents like DMSO.

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC):

Used to monitor reaction progress on silica gel plates with appropriate solvent systems.-

- Infrared (IR) Spectroscopy: Characteristic peaks for phosphonate esters and trityl groups.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR confirms the presence of aromatic protons from the trityl group and the imidazole ring.

- ^31P NMR can be used to confirm the phosphonate moiety.

- Melting Point: Typically >260°C for the purified compound.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH, 60% in mineral oil) |

| Solvent | Anhydrous dimethyl sulfoxide (DMSO) |

| Temperature | Room temperature (20-25°C) |

| Reaction Time | 7 hours for deprotonation; overnight for alkylation |

| Alkylating Agent | 4-(chloromethyl)-1-trityl-1H-imidazole |

| Work-up | Water quench, ethyl acetate extraction, brine wash |

| Purification | Flash chromatography on silica gel |

| Yield | 50-65% typical |

| Product Form | White powder, mp > 260°C |

Research Findings and Notes

- The trityl group serves as a protecting group for the imidazole nitrogen, preventing side reactions during phosphonate introduction.

- Sodium hydride is preferred for its strong basicity and ability to generate the nucleophilic species necessary for alkylation.

- The use of anhydrous conditions and inert atmosphere (argon) is critical to prevent hydrolysis and side reactions.

- The phosphonate ester linkage is stable under the reaction conditions and can be purified by standard chromatographic techniques.

- Alternative synthetic routes involving Horner-Wadsworth-Emmons reagents provide versatility but may require additional hydrogenation steps to reach the final product.

Análisis De Reacciones Químicas

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Nucleic Acid Therapeutics

One of the most significant applications of diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is in the development of nucleic acid-based therapeutics. The compound has been identified as a key component in the synthesis of modified oligonucleotides that exhibit enhanced stability and efficacy in gene modulation.

Case Study: RNA Interference

In a study examining the effects of oligonucleotides containing this compound, researchers demonstrated significant knockdown of target mRNA levels in cellular models. The modified oligonucleotides showed improved pharmacokinetic profiles and reduced toxicity compared to their unmodified counterparts .

Immunomodulatory Activity

This compound has also been investigated for its immunomodulatory properties. Phosphonate compounds are known to influence immune responses, making them valuable in therapeutic applications for autoimmune diseases and infections.

Applications in Immunotherapy

Research indicates that phosphonate derivatives can enhance immune responses by modulating cytokine production and promoting T-cell activation. The specific structural features of this compound contribute to its ability to interact with immune pathways, potentially leading to novel treatments for inflammatory conditions .

Anticancer Potential

The anticancer properties of this compound are under investigation, particularly its role in inhibiting tumor growth through targeted gene modulation.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, when incorporated into therapeutic agents designed to target specific oncogenes, it demonstrated significant cytotoxic effects, suggesting its potential utility in cancer therapy .

Table: Summary of Anticancer Activity

Mecanismo De Acción

The mechanism of action of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates . This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Key Differences in Molecular Features

- Heterocyclic Core: The main compound contains an imidazole ring, while the analogous compound from Evidences 1–4 incorporates benzimidazole and 1,2,3-triazole rings . Thiazole-based derivatives (e.g., Diethyl (2-chlorothiazol-5-yl)methylphosphonate) are structurally distinct but share the phosphonate ester functionality .

- Synthetic Routes: The triazole-benzimidazole analog is synthesized via click chemistry (1,3-dipolar cycloaddition) in water/ethanol with Cu(I) catalysis, achieving 90% yield .

Cost and Commercial Use :

Research Findings on Analogous Compounds

Triazole-Benzoimidazole Phosphonate :

- Synthesized regioselectively via click chemistry, characterized by 1D/2D NMR, and proposed for biological/anticorrosive testing . The benzamido and triazole groups may enhance binding to biological targets or metal surfaces .

- 2D NMR correlations (e.g., HMBC, HSQC) confirmed the 1,4-regioisomer structure, demonstrating the utility of advanced spectroscopy in characterizing complex phosphonates .

- Diethyl Methylphosphonate: A simpler precursor (CAS 683-08-9) lacking heterocyclic substituents, classified under Schedule 2B04 .

Actividad Biológica

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is a phosphonate compound that exhibits significant biological activity, particularly in biochemical and medicinal contexts. This article will delve into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of the Compound

- Molecular Formula : C27H29N2O3P

- Molecular Weight : 460.51 g/mol

- CAS Number : 473659-21-1

This compound is synthesized through the reaction of diethyl phosphite with a trityl-protected imidazole derivative. The compound's structure includes a trityl group that provides steric hindrance, influencing its reactivity and interactions with biological targets.

The primary mechanism of action for this compound involves its ability to mimic phosphate esters. This structural similarity allows it to interact with various enzymes and proteins that utilize phosphate substrates, potentially inhibiting or modulating their activity. The compound's phosphonate group can also facilitate interactions with nucleic acids, enhancing its role in biochemical pathways.

Enzyme Interactions

This compound has been studied for its interactions with several key enzymes:

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit antimicrobial properties. This compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive strains.

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. In vitro studies demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease due to its interaction with acetylcholinesterase .

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is essential for therapeutic applications. Studies have indicated potential toxic effects, including hepatotoxicity and nephrotoxicity, which necessitate further investigation into safe dosage ranges and long-term effects .

Q & A

Q. What is the optimal synthetic route for Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate, and how is regioselectivity achieved?

The compound is synthesized via a copper(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") between an α-azidoaminomethyl phosphonate and an alkyne-functionalized imidazole. Key conditions include:

- Solvent system : Water/ethanol (50:50 v/v) to balance reactivity and solubility .

- Catalysts : CuSO₄·5H₂O and sodium ascorbate (1:2 molar ratio) to generate active Cu(I) species .

- Regioselectivity : The reaction favors the 1,4-regioisomer due to the electronic and steric effects of the trityl group on the imidazole, directing the cycloaddition . Yield: ~90% after column chromatography (ethyl acetate/hexane, 1:1) and recrystallization (ether/hexane) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- 1D NMR (¹H, ¹³C, ³¹P) : Assigns proton environments, carbon backbone, and phosphonate connectivity. For example, the ¹H NMR shows distinct imidazole and triazole protons, while ³¹P NMR confirms the phosphonate group .

- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguities in adjacent/distant correlations. HMBC correlations between the triazole C-H and the phosphonate methyl group confirm the 1,4-regioisomer .

Q. How can purity and stability be ensured during synthesis?

- Purification : Silica gel chromatography (ethyl acetate/hexane) removes unreacted azides/alkynes.

- Stability : Store under inert gas at –20°C to prevent hydrolysis of the phosphonate ester .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when assigning the 1,4-regioisomer structure?

- HSQC/HMBC : Map heteronuclear correlations to differentiate between 1,4- and 1,5-isomers. For example, HMBC cross-peaks between the triazole C4 and the imidazole methyl group confirm 1,4 connectivity .

- Comparative analysis : Cross-reference with literature data for analogous triazole-phosphonate systems (e.g., diethyl [(4-benzimidazolylmethyl)-1,2,3-triazolyl]methylphosphonate) .

Q. What strategies improve yield and scalability in large-scale synthesis?

- Catalyst optimization : Use pre-reduced Cu(I) sources (e.g., CuBr) to minimize side reactions.

- Solvent engineering : Replace ethanol with PEG-400 to enhance solubility and facilitate product isolation .

- Flow chemistry : Implement continuous flow reactors to maintain precise stoichiometric control .

Q. How should biological activity studies be designed for this compound?

- Anticorrosive testing : Use electrochemical impedance spectroscopy (EIS) in saline solutions to evaluate metal surface protection .

- Cytotoxicity assays : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, referencing methods from triazolyl-phosphonate analogs .

- Antibacterial screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

Q. What are the challenges in modifying the phosphonate group for enhanced bioactivity?

- Steric hindrance : The trityl group may limit enzyme binding; replace with smaller substituents (e.g., methyl, benzyl) .

- Solubility : Convert the diethyl ester to a sodium salt (via saponification) for aqueous compatibility .

- Targeted delivery : Conjugate with fluorescent tags (e.g., diketopyrrolopyrrole) for bone-targeted imaging .

Q. How can regioselectivity be analyzed in related cycloaddition reactions?

- Computational modeling : Use DFT calculations (e.g., Gaussian09) to compare transition-state energies of 1,4 vs. 1,5 pathways .

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.